1-(7-methoxy-1H-indol-3-yl)propan-2-one

Physicochemical Properties Drug-likeness Medicinal Chemistry

Researchers face uncertain SAR when generic indole mixtures are used. 1-(7-Methoxy-1H-indol-3-yl)propan-2-one (CAS 179819-71-7) eliminates this risk by providing the exact 7-methoxy, 3-propan-2-one configuration. • Ensures valid AhR agonism & CB2 antagonist SAR data. • Directly enables reductive amination to tryptamine scaffolds. • 98% purity avoids confounding byproducts. • In stock for immediate shipment.

Molecular Formula C12H13NO2
Molecular Weight 203.241
CAS No. 179819-71-7
Cat. No. B2658277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-methoxy-1H-indol-3-yl)propan-2-one
CAS179819-71-7
Molecular FormulaC12H13NO2
Molecular Weight203.241
Structural Identifiers
SMILESCC(=O)CC1=CNC2=C1C=CC=C2OC
InChIInChI=1S/C12H13NO2/c1-8(14)6-9-7-13-12-10(9)4-3-5-11(12)15-2/h3-5,7,13H,6H2,1-2H3
InChIKeyYPYFBAIZFGSPLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(7-Methoxy-1H-indol-3-yl)propan-2-one Overview


1-(7-methoxy-1H-indol-3-yl)propan-2-one (CAS 179819-71-7) is a synthetic indole derivative with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol [1]. It features a methoxy substituent at the 7-position of the indole ring and a propan-2-one (acetone) side chain at the 3-position. This structure places it within the broader class of 3-substituted indoles, which are critical intermediates in pharmaceutical and agrochemical synthesis [2]. The compound is supplied by specialist chemical vendors at purities typically up to 98% , indicating its suitability for research and development applications.

1-(7-Methoxy-1H-indol-3-yl)propan-2-one: Non-Interchangeability


The position of the methoxy substituent on the indole ring and the specific ketone side chain are critical determinants of both chemical reactivity and biological activity, making the compound non-interchangeable with its positional isomers or other 3-substituted indoles. Studies on related indole systems show that a 7-methoxy substitution, compared to 4-, 5-, or 6-methoxy, yields distinct binding affinities and functional activities at receptors like the Cannabinoid CB2 receptor [1] and the Aryl Hydrocarbon Receptor (AhR) [2]. For instance, 7-methoxy substitution can convert a series of CB2 agonists into potent antagonists [1]. Furthermore, the propan-2-one side chain provides a unique synthetic handle for further derivatization, such as reductive amination to tryptamines [3], which is not directly feasible with shorter-chain analogs like the ethanone derivative . Therefore, substituting this compound with a generic 'methoxyindole' or 'indole-acetone' without the precise 7-methoxy, 3-propan-2-one configuration would likely lead to project failure due to altered synthetic pathways, unpredictable biological outcomes, or invalid structure-activity relationship (SAR) data.

1-(7-Methoxy-1H-indol-3-yl)propan-2-one Differentiation Evidence


Molecular Weight and LogP Shift vs. 3-Indolylacetone

The addition of the 7-methoxy group to the indole core of 3-indolylacetone (CAS 1201-26-9) substantially alters key physicochemical properties. The parent compound, 1-(1H-Indol-3-yl)propan-2-one, has a molecular weight of 173.21 g/mol and a predicted LogP of 1.36 . In comparison, the target compound, 1-(7-methoxy-1H-indol-3-yl)propan-2-one, has a molecular weight of 203.24 g/mol [1]. While experimental LogP data is unavailable for the target compound, the addition of a methoxy group is generally predicted to increase LogP, impacting membrane permeability and solubility profiles in biological assays. This difference is critical for researchers using the compound as a fragment or scaffold in drug discovery, as it will influence pharmacokinetic predictions and assay compatibility.

Physicochemical Properties Drug-likeness Medicinal Chemistry

AhR Agonism: 7-Methoxy Effect

In a comprehensive study of 22 methylated and methoxylated indoles, 7-methoxyindole (7-MeO-indole) was identified as one of the most effective agonists of the human AhR, with an efficacy (EMAX) of 80% relative to 5 nM TCDD (dioxin) [1]. While the specific derivative 1-(7-methoxy-1H-indol-3-yl)propan-2-one was not directly assayed, the 7-methoxy substituent is a critical pharmacophore for AhR activation. In contrast, compounds like 5-methoxyindole and 2-methoxyindole showed significantly lower or no agonist activity in the same assay system. This class-level evidence suggests that the 7-methoxy configuration uniquely primes the indole for strong AhR interaction, a property not expected for the 4-, 5-, or 6-methoxy positional isomers of the propan-2-one series [1].

AhR Agonism Immunotoxicology Nuclear Receptor

CB2 Receptor Binding: 7-Methoxy Influence

A structure-activity relationship (SAR) study on indol-3-yl-tetramethylcyclopropyl ketones demonstrated that the introduction of a 7-methoxy substituent specifically increased CB2 receptor binding affinity and led to compounds with high CB2 and CB1 affinity but a lack of functional agonist activity, effectively making them antagonists [1]. While the exact compound 1-(7-methoxy-1H-indol-3-yl)propan-2-one was not tested, the study found that a C-7 methoxy group increased CB2 binding affinity compared to the unsubstituted indole [1]. A separate study on amidoalkylindoles confirmed that 7-methoxy or 7-methylthio substitution led to potent CB2 antagonists with IC50 values of 16–28 nM, whereas the unsubstituted parent scaffold had different activity [2]. This body of evidence strongly indicates that the 7-methoxy group is a critical switch for CB2 antagonist pharmacology.

Cannabinoid Receptor CB2 Selectivity Pain Research

Tryptamine Scaffold Diversification

The 3-propan-2-one side chain is a strategically valuable intermediate for the synthesis of tryptamine derivatives, a core structure in numerous bioactive alkaloids and pharmaceuticals. For instance, the enantiospecific synthesis of 12-methoxy-substituted indole alkaloids utilized a 7-methoxyindole intermediate that was elaborated through a tryptophan ester, demonstrating the utility of the 7-methoxy-3-carbonyl motif for constructing complex architectures [1]. The propan-2-one side chain can undergo reductive amination to yield corresponding tryptamines, a transformation not directly possible with smaller acetyl (ethanone) or carboxylic acid derivatives. In contrast, the 3-acetyl analog (1-(7-methoxy-1H-indol-3-yl)ethanone, CAS 944086-13-9) provides only a methyl ketone for further functionalization, limiting the length and diversity of the resulting amine side chain .

Synthetic Intermediate Tryptamine Synthesis Alkaloid Chemistry

Purity Specification and Reproducibility

The target compound is available from specialty chemical suppliers at a specified purity of 98% . While purity is a common procurement specification, the consistent availability at this grade from reputable suppliers like Leyan provides a reliable baseline for researchers. In comparison, other positional isomers, such as 1-(4-methoxy-1H-indol-3-yl)propan-2-one (CAS 113997-54-9) [1] and 1-(6-methoxy-1H-indol-2-yl)propan-2-one (CAS 2091228-72-5) , are also listed by various vendors, but their stated purity, pricing, and immediate availability can vary significantly. This specific CAS number (179819-71-7) ensures procurement of a defined chemical entity with a verified purity grade, mitigating the risk of isomeric contamination, which is a known challenge in substituted indole synthesis.

Quality Control Procurement Specification Analytical Chemistry

1-(7-Methoxy-1H-indol-3-yl)propan-2-one Application Scenarios


Fragment-Based Drug Discovery for AhR

As established, the 7-methoxy substitution is a key driver of AhR agonism [1]. This compound serves as a critical starting point for fragment-based or structure-guided optimization of novel AhR ligands. Its use is indicated when the research goal is to explore the SAR around the 7-methoxy pharmacophore or to use the compound as a defined fragment for co-crystallography studies, where the isomeric purity of the 7-substituted indole is paramount.

Tryptamine Library Synthesis for Serotonin Receptors

The propan-2-one side chain is a direct precursor to tryptamine scaffolds via reductive amination, a transformation with precedent in alkaloid total synthesis [2]. This compound is the preferred intermediate over the 3-acetyl analog when the target library requires an ethyl spacer between the indole core and the amine, a common feature in potent 5-HT2A and 5-HT1A receptor ligands. The 98% purity specification ensures that subsequent enantioselective synthesis steps proceed with predictable yields.

CB2 Cannabinoid Receptor Antagonist Development

Research on related chemotypes confirms that the 7-methoxy group is a critical structural switch that can convert CB2 agonists into antagonists [3]. This compound should be prioritized as a late-stage diversification intermediate in CB2 antagonist projects. Its use ensures that the 7-methoxy motif is maintained throughout the synthesis, a feature that would be lost if a non-7-substituted or differently substituted indole building block were used.

Isomeric Purity Calibration Standards

Due to its defined CAS number (179819-71-7) and specified high purity (98%) , this compound is suitable for use as an analytical reference standard. It can be employed in HPLC or LC-MS method development to resolve and quantify positional isomers (e.g., 4-methoxy, 6-methoxy analogs) that are common byproducts in indole synthesis. This ensures procurement quality control for organizations scaling up related indole-based programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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